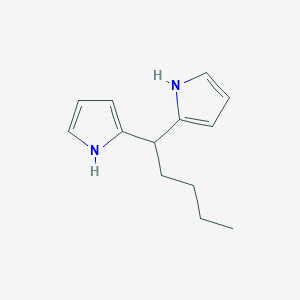

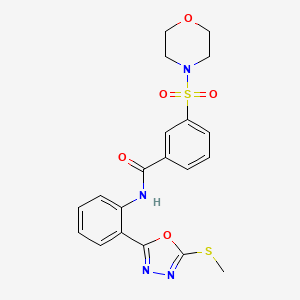

![molecular formula C17H13F3N4O2 B2581439 3-methyl-1-(3-nitrophenyl)-4-[3-(trifluoromethyl)phenyl]-1H-pyrazol-5-ylamine CAS No. 321391-73-5](/img/structure/B2581439.png)

3-methyl-1-(3-nitrophenyl)-4-[3-(trifluoromethyl)phenyl]-1H-pyrazol-5-ylamine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound you mentioned is a pyrazole derivative. Pyrazoles are a class of organic compounds with the formula C3H3N2H. They are characterized by a 5-membered aromatic ring with three carbon atoms and two adjacent nitrogen atoms. In your compound, various functional groups are attached to this pyrazole ring, including a methyl group, a nitrophenyl group, and a trifluoromethylphenyl group .

Molecular Structure Analysis

The molecular structure of your compound would be characterized by the presence of the pyrazole ring, with the various functional groups causing differences in the electron density and reactivity of the molecule. The nitro group is a strong electron-withdrawing group, while the trifluoromethyl group is also electron-withdrawing but less so than the nitro group .Chemical Reactions Analysis

The chemical reactions of your compound would likely be influenced by the presence of the functional groups. For example, the nitro group could potentially undergo reduction reactions to form amines, while the trifluoromethyl group could participate in nucleophilic aromatic substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of your compound would be influenced by the functional groups present. For example, the presence of the nitro and trifluoromethyl groups could increase the polarity of the compound, affecting its solubility in different solvents .Applications De Recherche Scientifique

Heterocyclic Compound Synthesis

Pyrazoline derivatives, such as the compound you're interested in, are valuable for synthesizing various classes of heterocyclic compounds. For instance, the chemistry of 4-(dicyanomethylene)-3-methyl-l-phenyl-2-pyrazoline-5-ones is explored for its potential in synthesizing heterocycles like pyrazolo-imidazoles, -thiazoles, spiropyridines, and others. This highlights the importance of pyrazoline scaffolds in the development of compounds with potential applications in medicinal chemistry and material science (Gomaa & Ali, 2020).

Anticancer Applications

Recent research into pyrazoline derivatives has focused on their potential as anticancer agents. A review of synthetic strategies for developing new anticancer agents based on pyrazoline derivatives sheds light on the significant biological activity these compounds may exhibit. It emphasizes the importance of pyrazoline as a heterocyclic compound with potential for dynamic applications in cancer treatment (Ray et al., 2022).

Anti-inflammatory and Antibacterial Agents

The trifluoromethylpyrazoles, a category that includes compounds similar to the one you're asking about, have been identified for their anti-inflammatory and antibacterial properties. Research underscores the significance of the trifluoromethyl group's location on the pyrazole nucleus, particularly at the 3- or 5-position, in influencing the activity profile of these compounds. This review highlights the importance of such compounds in medicinal chemistry, aiming to explore novel agents with minimal side effects (Kaur et al., 2015).

Orientations Futures

Propriétés

IUPAC Name |

5-methyl-2-(3-nitrophenyl)-4-[3-(trifluoromethyl)phenyl]pyrazol-3-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13F3N4O2/c1-10-15(11-4-2-5-12(8-11)17(18,19)20)16(21)23(22-10)13-6-3-7-14(9-13)24(25)26/h2-9H,21H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AAPSWFQOFXQNIJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=C1C2=CC(=CC=C2)C(F)(F)F)N)C3=CC(=CC=C3)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13F3N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(3-cyano-6-methyl-5,6,7,8-tetrahydro[1,6]naphthyridin-2-yl)sulfanyl]-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B2581361.png)

![(3Z)-3-{[(2-chloro-6-fluorophenyl)methoxy]imino}-1-phenyl-2,3-dihydro-1H-indol-2-one](/img/structure/B2581365.png)

![Methyl 4-[(5-amino-1-benzyltriazole-4-carbonyl)amino]benzoate](/img/structure/B2581366.png)

![4-methyl-N-(2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-3-nitrobenzamide](/img/structure/B2581369.png)

![{[5-(Ethylthio)-1,3,4-oxadiazol-2-yl]methyl}amine hydrochloride](/img/structure/B2581370.png)

![N-(2-(benzo[d]thiazol-2-yl)phenyl)-1-((4-methoxyphenyl)sulfonyl)pyrrolidine-2-carboxamide](/img/structure/B2581372.png)

![N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-1-methyl-1H-pyrazole-3-carboxamide hydrochloride](/img/structure/B2581373.png)

![N-(2,4-dimethoxyphenyl)-2-[[2-[(4-fluorophenyl)methyl]-1-oxo-3,4-dihydroisoquinolin-5-yl]oxy]acetamide](/img/structure/B2581375.png)